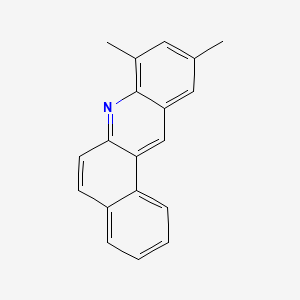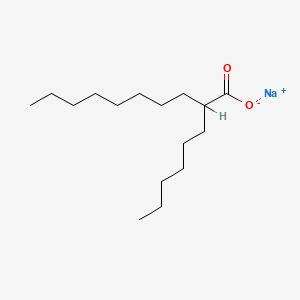
Hermophenyl
概要
説明
Hermophenyl is a phenolic compound characterized by its aromatic ring structure with a hydroxyl group attached. Phenolic compounds are known for their diverse biological activities and are widely studied for their potential applications in various fields, including medicine, agriculture, and industry. This compound, like other phenolic compounds, exhibits antioxidant, antimicrobial, and anti-inflammatory properties, making it a compound of significant interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: Hermophenyl can be synthesized through several methods, including nucleophilic aromatic substitution and direct hydroxylation of aromatic compounds. One common method involves the reaction of an aryl halide with a strong nucleophile, such as sodium hydroxide, under elevated temperatures and pressures. This process typically requires the presence of electron-withdrawing groups on the aromatic ring to facilitate the substitution reaction.
Industrial Production Methods: In industrial settings, this compound is often produced using high-temperature ceramic methods. This involves heating together non-volatile solids, such as metal oxides, to form the desired product. The reaction conditions are carefully controlled to ensure the purity and yield of this compound. Industrial production may also involve the use of catalysts to enhance reaction rates and selectivity.
化学反応の分析
Types of Reactions: Hermophenyl undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones, which are important intermediates in many biological and chemical processes.
Reduction: Reduction of this compound can lead to the formation of hydroquinones, which have applications in photography and as antioxidants.
Substitution: this compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like nitric acid, sulfuric acid, and halogens are employed under controlled conditions to achieve the desired substitutions.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro, sulfo, and halo derivatives of this compound
科学的研究の応用
Hermophenyl has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: Studied for its antioxidant properties, which can protect cells from oxidative damage.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial effects, making it a candidate for drug development.
Industry: Utilized in the production of polymers, resins, and as an additive in food and cosmetics for its preservative properties.
作用機序
The mechanism by which Hermophenyl exerts its effects is primarily through its ability to donate hydrogen atoms, thereby neutralizing free radicals and preventing oxidative damage. This antioxidant activity is attributed to the hydroxyl group on the aromatic ring, which can easily donate a hydrogen atom to stabilize reactive oxygen species. Additionally, this compound can interact with various molecular targets, including enzymes and cellular receptors, modulating their activity and contributing to its biological effects.
類似化合物との比較
- Catechol
- Resorcinol
- Hydroquinone
特性
IUPAC Name |
disodium;mercury(2+);4-oxidobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H6O4S.Hg.2Na/c2*7-5-1-3-6(4-2-5)11(8,9)10;;;/h2*1-4,7H,(H,8,9,10);;;/q;;+2;2*+1/p-4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFEXLBNIMKSDMW-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[O-])S(=O)(=O)[O-].C1=CC(=CC=C1[O-])S(=O)(=O)[O-].[Na+].[Na+].[Hg+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8HgNa2O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40968231 | |
| Record name | Mercury sodium 4-oxidobenzene-1-sulfonate (1/2/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40968231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
590.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
535-55-7 | |
| Record name | Mercuric sodium p-phenolsulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000535557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mercury sodium 4-oxidobenzene-1-sulfonate (1/2/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40968231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MERCURIC SODIUM P-PHENOLSULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8190OR1BX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methoxyquinoline](/img/structure/B3343410.png)







![2-{[(4-Aminophenyl)sulfonyl]amino}benzoic acid](/img/structure/B3343460.png)





